molecular formula C9H14N2 B1347525 n1,n1,6-Trimethylbenzene-1,3-diamine CAS No. 6406-67-3

n1,n1,6-Trimethylbenzene-1,3-diamine

Cat. No. B1347525
CAS RN: 6406-67-3
M. Wt: 150.22 g/mol
InChI Key: BZFRCCRHMACPGO-UHFFFAOYSA-N
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Description

N1,N1,6-Trimethylbenzene-1,3-diamine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of N1,N1,6-Trimethylbenzene-1,3-diamine consists of a benzene ring with two amine groups (NH2) and three methyl groups (CH3) attached. The InChI code for this compound is 1S/C9H14N2/c1-10-8-5-4-6-9(7-8)11(2)3/h4-7,10H,1-3H3 .


Physical And Chemical Properties Analysis

N1,N1,6-Trimethylbenzene-1,3-diamine is a liquid at room temperature . It has a molecular weight of 150.22 .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • The compound 2,4,6-trimethylbenzene-1,3-diamine, also known as diaminomesitylene, shows an almost planar structure and forms zigzag chains through N—H⋯N hydrogen bonds in its crystal form. These chains are linked by C—H⋯π interactions, forming sheets that lie parallel to the bc plane (Brihi et al., 2016).

Material Synthesis and Applications

  • Polyimides Synthesis: A new unsymmetrical and noncoplanar diamine containing trifluoromethyl and trimethyl groups was synthesized for creating fluorinated poly(ether imide)s (PEIs). These PEIs were solution-cast into films, demonstrating good optical transparency, thermal stability, low dielectric constants, and moisture absorptions, showing potential for electronic applications (Wang et al., 2012).
  • Gas Separation: A sulfonic acid-functionalized trimethyl-substituted polyimide demonstrated enhanced CO2/CH4 selectivity due to hydrogen bonding induced by -SO3H functionalization, making it a promising material for natural gas sweetening applications (Abdulhamid et al., 2021).

Environmental Sensing and Catalysis

  • Luminescence and Sensing: A study on rhenium(I)-based helicates and mesocates using trimethylbenzene-derivative ligands found that these complexes exhibit dual emissions, showing potential for applications in luminescent sensing and optoelectronic devices (Shankar et al., 2014).
  • Coordination Polymers for Sensing: Flexible zwitterion ligands based on 2,4,6-trimethylbenzene were utilized in constructing luminescent coordination polymers with d10 metal ions, demonstrating selective sensing capabilities for nitrobenzene, Fe3+, and HSO4−, highlighting their utility in environmental monitoring and safety (Wang et al., 2018).

properties

IUPAC Name

3-N,3-N,4-trimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-4-5-8(10)6-9(7)11(2)3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRCCRHMACPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356955
Record name n1,n1,6-trimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n1,n1,6-Trimethylbenzene-1,3-diamine

CAS RN

6406-67-3
Record name n1,n1,6-trimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-2-methylphenyl)dimethylamine
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